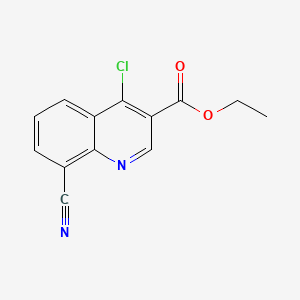

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOFAUCLSGVKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396054 | |

| Record name | ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77173-67-2 | |

| Record name | ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-CHLORO-8-CYANOQUINOLINE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

Introduction

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized quinoline derivative that serves as a pivotal intermediate in synthetic organic chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous compounds with significant biological activity, including antimalarial and anticancer agents.[1][2] The specific arrangement of substituents in this molecule—a reactive chloro group at the 4-position, a cyano group at the 8-position, and an ethyl carboxylate at the 3-position—makes it a versatile building block for the synthesis of complex heterocyclic systems and novel drug candidates.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

The distinct properties of this compound are foundational to its application in further synthetic transformations. A summary of its key characteristics is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 77173-67-2 | PubChem[4] |

| Molecular Formula | C₁₃H₉ClN₂O₂ | PubChem[4][5] |

| Molecular Weight | 260.67 g/mol | PubChem[4] |

| Monoisotopic Mass | 260.0352552 Da | PubChem[4] |

| Appearance | Solid (Typical) | N/A |

| Boiling Point | 398.2°C at 760 mmHg | ECHEMI[6] |

| Density | 1.37 g/cm³ | ECHEMI[6] |

| XLogP3 | 2.8 | PubChem[4] |

Synthesis Pathway

The construction of the quinoline core is most effectively achieved through well-established cyclization reactions. The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinoline precursors, which can then be converted to the target 4-chloro derivative.[7][8][9][10] This multi-step process begins with the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[9][11]

Synthesis Workflow Diagram

The following diagram illustrates the typical synthetic route to obtain this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. iipseries.org [iipseries.org]

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the vast array of quinoline derivatives, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate stands out as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the chloro, cyano, and carboxylate functionalities at strategic positions on the quinoline ring offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel drug candidates.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but also to offer insights into the rationale behind the chosen synthetic strategy and experimental conditions, ensuring both scientific integrity and practical applicability.

Strategic Synthesis Pathway

The most logical and well-established approach for the synthesis of the target molecule involves a two-step sequence, leveraging the classical Gould-Jacobs reaction for the construction of the core quinoline ring system, followed by a chlorination reaction to introduce the desired chloro substituent at the 4-position.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic pathway for this compound.

This strategy is advantageous due to the commercial availability of the starting materials and the generally reliable nature of the involved reactions. The key steps are:

-

Condensation: Reaction of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate to form the enamine intermediate, ethyl 2-((2-cyanoanilino)methylene)malonate.

-

Thermal Cyclization (Gould-Jacobs Reaction): Intramolecular cyclization of the enamine intermediate at high temperatures to yield the 4-hydroxyquinoline core.[1][2]

-

Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).

Part 1: Synthesis of Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate (Intermediate II) via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[1] It proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[2] The electron-withdrawing nature of the cyano group on the aniline starting material can influence the reaction conditions required for efficient cyclization.

Step 1: Condensation of 2-Aminobenzonitrile with Diethyl ethoxymethylenemalonate

This initial step involves a nucleophilic substitution reaction where the amino group of 2-aminobenzonitrile attacks the electrophilic double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the stable enamine intermediate.

References

An In-depth Technical Guide to Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

Introduction

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized quinoline derivative that serves as a versatile intermediate in synthetic organic and medicinal chemistry. Its strategic placement of a reactive chloro group at the 4-position, a cyano moiety at the 8-position, and a carboxylate at the 3-position makes it a valuable building block for the synthesis of a diverse array of complex heterocyclic systems. The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The presence of the cyano group can further enhance biological activity or serve as a handle for additional chemical transformations[1][2]. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 77173-67-2 | [3] |

| Molecular Formula | C₁₃H₉ClN₂O₂ | [3] |

| Molecular Weight | 260.68 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | Inferred |

Spectroscopic Characterization (Predicted and Analog-Based)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, as well as the ethyl group of the ester. The chemical shifts of the quinoline protons will be influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylate groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule. Key resonances will include those for the cyano carbon (around 115-120 ppm), the carbonyl carbon of the ester (around 160-170 ppm), and the carbons of the quinoline ring system, with their chemical shifts influenced by the substituents.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the key functional groups. A strong absorption band is expected around 2220-2230 cm⁻¹ for the C≡N stretching of the cyano group[2][4]. The C=O stretching of the ester will appear as a strong band around 1720-1740 cm⁻¹. The C-Cl bond will have a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a characteristic feature.

Synthesis and Purification

The synthesis of this compound can be logically approached through a two-step sequence involving a Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis[5][6].

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanobenzonitrile and a slight excess of diethyl ethoxymethylenemalonate in a high-boiling point solvent such as diphenyl ether.

-

Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried.

Part 2: Chlorination of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate

The 4-hydroxy group is converted to a 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃)[7][8].

Protocol:

-

Reaction Setup: In a fume hood, carefully add Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the 4-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinoline ring nitrogen and the other substituents activates the 4-position towards nucleophilic attack. This allows for the facile displacement of the chloride ion by a variety of nucleophiles.

Caption: General scheme for nucleophilic substitution at the 4-position.

Common Nucleophiles and Resulting Products:

-

Amines (R-NH₂): Reaction with primary or secondary amines yields 4-aminoquinoline derivatives. This is a widely used strategy in the synthesis of bioactive molecules, including potential kinase inhibitors.

-

Alcohols/Phenols (R-OH): In the presence of a base, alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxyquinolines.

-

Thiols (R-SH): Thiolates, generated by treating thiols with a base, react to form 4-thioether derivatives.

Applications in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site. The 4-aminoquinoline scaffold, readily accessible from the title compound, is a well-established pharmacophore for this purpose. The cyano group can provide additional interactions within the active site or serve as a point for further derivatization to improve potency and selectivity[9].

Anticancer and Antimicrobial Agents

Quinoline derivatives are known to possess a broad spectrum of biological activities. The introduction of a cyano group has been shown in some cases to enhance the anticancer properties of heterocyclic compounds[1][2]. By using this compound as a starting material, a library of novel quinoline derivatives can be synthesized and screened for potential anticancer and antimicrobial activities.

Safety and Handling

Based on aggregated GHS data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled[3].

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the high reactivity of its 4-chloro group make it an attractive starting material for the creation of diverse libraries of quinoline-based compounds. The potential for these derivatives to act as kinase inhibitors or other therapeutic agents underscores the importance of this compound in modern drug discovery efforts. Further exploration of its reactivity and the biological activities of its derivatives is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

An In-depth Technical Guide to Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

Introduction: The Strategic Importance of a Versatile Quinoline Scaffold

This compound is a highly functionalized heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the field of antimalarials and kinase inhibitors.[1][2] This particular derivative is of significant interest to researchers due to its strategically placed reactive sites: a chloro group at the 4-position, a cyano group at the 8-position, and an ethyl ester at the 3-position. The chloro atom, in particular, acts as an excellent leaving group, priming the molecule for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of diverse chemical moieties, making it a valuable building block for the synthesis of compound libraries aimed at discovering novel drug candidates.[3] This guide provides a comprehensive overview of its known physical and chemical properties, reactivity, and application-focused protocols.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below has been aggregated from established chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 77173-67-2 | [4][5][6] |

| Molecular Formula | C₁₃H₉ClN₂O₂ | [4][7] |

| Molecular Weight | 260.67 g/mol | [4][7] |

| Monoisotopic Mass | 260.0352552 Da | [4][8] |

| Boiling Point | 398.2 °C at 760 mmHg | [7] |

| Flash Point | 194.6 °C | [7] |

| Density | 1.37 g/cm³ | [7] |

| Refractive Index | 1.624 | [7] |

| XLogP3 | 2.8 | [4] |

| InChI | InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3 | [4] |

| SMILES | CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl | [4][8] |

Spectroscopic Profile: An Interpretive Analysis

While specific, published spectra for this exact molecule are not widely available, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals. The ethyl group will present as a quartet around 4.5-4.6 ppm (for the -OCH₂-) and a triplet around 1.4-1.5 ppm (for the -CH₃). The aromatic region (approximately 7.5-9.6 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on the quinoline core. The proton at the 2-position, being adjacent to the nitrogen and the ester-bearing carbon, is expected to be the most downfield-shifted aromatic proton.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the ester carbonyl (C=O) around 164-168 ppm and the nitrile carbon (C≡N) around 115-120 ppm. The aliphatic carbons of the ethyl group will appear upfield (~62 ppm for the -CH₂- and ~14 ppm for the -CH₃). The remaining signals will correspond to the carbons of the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the compound's functional groups. Key absorption bands would include:

-

~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.

-

~1735-1720 cm⁻¹: A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ethyl ester.[9]

-

~1600-1450 cm⁻¹: Multiple bands from the C=C and C=N stretching vibrations within the aromatic quinoline ring.

-

~1250-1100 cm⁻¹: Strong C-O stretching vibrations from the ester group.[9]

-

~800-700 cm⁻¹: A band corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)

In a mass spectrum, the compound would exhibit a distinct molecular ion peak (M⁺) at m/z 260. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 262 will be observed with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, have been calculated, which can aid in identification in advanced MS techniques.[8]

Chemical Synthesis and Reactivity Profile

Plausible Synthetic Route

The synthesis of this compound typically involves the chlorination of its 4-hydroxy precursor. This transformation is a standard and high-yielding reaction in quinoline chemistry, often employing phosphorus oxychloride (POCl₃) as both the reagent and solvent.[10]

Caption: Proposed synthesis of the title compound via chlorination.

Core Reactivity: The SNAr Reaction

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C4-Cl bond. The electron-withdrawing nature of the quinoline nitrogen and the adjacent ester group activates the 4-position towards Nucleophilic Aromatic Substitution (SNAr) . This allows the chlorine atom to be readily displaced by a wide range of nucleophiles, including:

-

Amines (primary and secondary)

-

Alcohols/Phenols (alkoxides/phenoxides)

-

Thiols (thiolates)

This reactivity is the cornerstone of its use as a scaffold, enabling the creation of diverse molecular architectures for screening in drug discovery programs.

Experimental Protocol: SNAr with an Amine Nucleophile

This section provides a representative, field-proven protocol for the SNAr reaction, a critical workflow for utilizing this compound.

Objective: To synthesize an Ethyl 4-(arylamino)-8-cyanoquinoline-3-carboxylate derivative.

Materials:

-

This compound (1.0 eq)

-

Aniline derivative (e.g., 4-methoxyaniline) (1.1 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

-

Base (optional, for weakly nucleophilic amines): Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq) and the aniline derivative (1.1 eq).

-

Causality: Using a slight excess of the nucleophile ensures the complete consumption of the starting material. The vessel must be dry to prevent hydrolysis of the starting material or product.

-

-

Solvent Addition: Anhydrous DMF is added to dissolve the reactants.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism without interfering with the reaction.

-

-

Reaction Conditions: The mixture is heated to 80-100 °C under an inert atmosphere and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: Heating provides the necessary activation energy for the reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

-

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

Causality: This step precipitates the solid product, which is generally insoluble in water, while the DMF and any inorganic salts remain in the aqueous phase.

-

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with water, and then a cold non-polar solvent like diethyl ether to remove non-polar impurities. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

-

Causality: Filtration isolates the crude product. Washing removes residual solvent and impurities. Recrystallization or chromatography yields the final product in high purity.

-

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The quinoline core is a well-established pharmacophore. By modifying the 4-position through the SNAr reaction, researchers can rapidly generate analogues to probe structure-activity relationships (SAR).

-

Kinase Inhibitors: Many EGFR and HER-2 inhibitors feature a 4-anilinoquinoline core.[11] This compound is an ideal starting point for synthesizing such molecules, where the aniline moiety can be varied to optimize binding affinity and selectivity.

-

Antimalarial Agents: The 4-aminoquinoline structure is central to drugs like chloroquine. This scaffold allows for the exploration of new derivatives to combat resistant strains of Plasmodium falciparum.[1]

-

Other Therapeutic Areas: Functionalized quinolines have shown promise as antibacterial, antiviral, and anticancer agents, making this building block relevant across a wide spectrum of therapeutic research.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and tightly sealed container away from incompatible materials.

References

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rndmate.com [rndmate.com]

- 6. ETHYL 4-CHLORO-8-CYANOQUINOXALINE-3-CARBOXYLATE CAS#: 77173-67-2 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural elucidation, physicochemical properties, synthesis, and its potential as a versatile scaffold for therapeutic agent discovery.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical sciences.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5][6] this compound is a synthetically valuable derivative, functionalized with key reactive groups that make it an ideal starting point for the development of novel chemical entities. This guide will meticulously dissect its molecular architecture, providing the foundational knowledge necessary for its application in research and development.

Molecular Identity and Physicochemical Profile

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and therapeutic potential.

IUPAC Name: this compound[7] CAS Number: 77173-67-2[7] Molecular Formula: C₁₃H₉ClN₂O₂[7]

Canonical SMILES: CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl[7]

The structure features a planar quinoline core. At position 3, an ethyl carboxylate group is attached, which influences the molecule's solubility and potential for hydrogen bonding. The chlorine atom at position 4 is a critical feature; it activates the position for nucleophilic aromatic substitution, serving as a key handle for synthetic diversification. At position 8, the cyano (nitrile) group acts as a strong electron-withdrawing group, modulating the electronic properties of the entire ring system.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 260.67 g/mol | [7] |

| Monoisotopic Mass | 260.0352552 Da | [7][8] |

| XLogP3 | 2.8 | [7] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Polar Surface Area | 63 Ų | [7] |

Data sourced from the PubChem database.[7]

Structural Elucidation: Spectroscopic and Crystallographic Insights

The confirmation of the molecular structure of this compound relies on a combination of modern analytical techniques. While specific experimental data for this exact compound is not publicly available, we can infer its characteristic spectral features with high confidence based on established principles and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of 7.5-9.0 ppm. The proton at position 2 would likely appear as a sharp singlet at the most downfield region due to the deshielding effects of the adjacent nitrogen and carboxylate group. The protons on the benzo- portion of the ring would exhibit characteristic coupling patterns (doublets, triplets). The ethyl group would present as a quartet for the methylene protons (CH₂) around 4.5 ppm and a triplet for the methyl protons (CH₃) around 1.4 ppm.

-

¹³C NMR: The carbon spectrum would show a signal for the ester carbonyl carbon around 164 ppm and the nitrile carbon around 115-120 ppm. The aromatic carbons would resonate between 120-150 ppm, with quaternary carbons (like C4-Cl and C8-CN) being identifiable by their lack of attached protons in a DEPT experiment.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the elemental composition. The expected monoisotopic mass is 260.0353 Da.[7][8] The mass spectrum would display a characteristic isotopic pattern for a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak [M]⁺.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

-

C≡N stretch: A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ for the cyano group.

-

C=O stretch: A strong absorption from the ester carbonyl group would appear around 1720-1740 cm⁻¹.

-

C=N and C=C stretch: Multiple bands in the 1500-1620 cm⁻¹ region would correspond to the aromatic quinoline ring.

-

C-O stretch: A signal for the ester C-O bond would be present in the 1100-1300 cm⁻¹ range.

-

C-Cl stretch: A band in the fingerprint region, typically 700-800 cm⁻¹, would indicate the carbon-chlorine bond.

X-ray Crystallography

While the crystal structure for this specific molecule is not reported, analysis of similar compounds like ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate suggests key structural features.[9][10] The quinoline ring system is expected to be essentially planar. The ethyl carboxylate group would likely be twisted out of the plane of the quinoline ring to minimize steric hindrance.[10][11] Intermolecular interactions in the solid state would likely be governed by π-π stacking of the aromatic rings.[9][11]

Validated Synthesis Protocol

The synthesis of this compound typically proceeds from its 4-hydroxy (or 4-oxo) precursor. The following protocol is a robust and widely adopted method for this class of transformation.

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate (1.0 eq).

-

Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, ~10 eq). The POCl₃ serves as both the chlorinating agent and the solvent.

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the 4-quinolone tautomer, converting it into a good leaving group which is subsequently displaced by a chloride ion to form the 4-chloroquinoline.

-

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The crude product often precipitates as a solid.

-

Trustworthiness: This quenching step is critical for safety and for isolating the product. The resulting aqueous solution will be strongly acidic.

-

-

Extraction: Neutralize the aqueous slurry carefully with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy, comparing the data to the expected values described in Section 3.

Reactivity, Derivatization, and Therapeutic Potential

The true value of this compound lies in its potential as a molecular scaffold. The C4-chloro group is the primary site of reactivity, making it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions.

This reactivity allows for the systematic synthesis of large libraries of 4-substituted quinoline derivatives by introducing various nucleophiles, such as amines, thiols, or alcohols. This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[12]

Diagram: Scaffold Derivatization Strategy

Caption: Derivatization of the core scaffold via SₙAr reactions.

The broader class of quinoline-3-carboxylate derivatives has shown significant promise as antiproliferative agents against various cancer cell lines.[4][5][13] The mechanism often involves the induction of apoptosis.[5] By systematically replacing the 4-chloro group, researchers can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles (ADMET). The cyano group at the 8-position can also be further manipulated or utilized for its electron-withdrawing and potential hydrogen-bonding capabilities.

Conclusion

This compound is more than a simple chemical compound; it is a highly valuable and versatile platform for innovation in drug discovery. Its molecular structure, characterized by a planar aromatic core and strategically placed functional groups, provides a robust foundation for synthetic exploration. The well-defined methods for its synthesis and the predictable reactivity of its 4-chloro position empower chemists to generate diverse molecular libraries. As research into quinoline-based therapeutics continues to grow, this scaffold is poised to play a crucial role in the development of next-generation agents to combat a range of human diseases.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 9. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

This guide provides a detailed technical overview of the spectroscopic properties of this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug discovery. Quinoline scaffolds are significant pharmacophores known for a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Understanding the precise structure and electronic properties of novel derivatives like this one is paramount for elucidating structure-activity relationships (SAR) and advancing drug development programs.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its expected spectroscopic data based on first principles and comparative analysis with structurally related compounds. This approach provides a robust framework for researchers to identify and characterize this molecule.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by three key substituents: a chlorine atom at position 4, a cyano group at position 8, and an ethyl carboxylate group at position 3. These substituents critically influence the molecule's electronic distribution and, consequently, its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClN₂O₂ | [4] |

| Molecular Weight | 260.67 g/mol | [4] |

| Monoisotopic Mass | 260.0352552 Da | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 77173-67-2 | [4] |

digraph "structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; CH2_ethyl [label="CH₂"]; CH3_ethyl [label="CH₃"]; C_cyano [label="C"]; N_cyano [label="N"]; H2[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"];

// Define positions (adjust as needed for better layout) C1 [pos="0,1!"]; C2 [pos="1,1.5!"]; C3 [pos="2,1!"]; C4 [pos="2,0!"]; C5 [pos="1,-0.5!"]; C6 [pos="0,0!"]; N1 [pos="-1,0.5!"]; C7 [pos="-1,-0.5!"]; C8 [pos="-2,0!"]; C9 [pos="-2,1!"]; C10 [pos="-1,1.5!"]; Cl [pos="3,1.5!"]; C_ester [pos="3,-0.5!"]; O_ester1 [pos="3,-1.5!"]; O_ester2 [pos="4,0!"]; CH2_ethyl [pos="5,0!"]; CH3_ethyl [pos="6,0!"]; C_cyano [pos="-3,1.5!"]; N_cyano [pos="-4,2!"]; H2[pos="1,2.5!"]; H5[pos="1,-1.5!"]; H6[pos="-0.5,-1!"]; H7 [pos="-2.5,-0.5!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; N1 -- C7; C7 -- C6; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C1; C3 -- Cl; C4 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH2_ethyl; CH2_ethyl -- CH3_ethyl; C9 -- C_cyano; C_cyano -- N_cyano [style=triple]; C2 -- H2; C5 -- H5; C8 -- H7; C10 -- H6;

// Manually add labels for clarity label_2 [label="2", pos="1.2, 1.8!", fontsize=10]; label_3 [label="3", pos="2.3, 1.2!", fontsize=10]; label_4 [label="4", pos="2.3, -0.2!", fontsize=10]; label_4a [label="4a", pos="1.2, -0.8!", fontsize=10]; label_5 [label="5", pos="-0.2, -1.2!", fontsize=10]; label_6 [label="6", pos="-1.8, -1.2!", fontsize=10]; label_7 [label="7", pos="-2.8, -0.2!", fontsize=10]; label_8 [label="8", pos="-2.8, 1.2!", fontsize=10]; label_8a [label="8a", pos="-1.2, 1.8!", fontsize=10];

}

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on established chemical shift theory and data from analogous quinoline structures.[5][6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the ethyl ester group. The electron-withdrawing nature of the cyano, chloro, and carboxylate groups will generally shift the aromatic protons downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 - 9.3 | Singlet (s) | 1H | H-2 | The proton at C-2 is adjacent to the ring nitrogen and is significantly deshielded, appearing far downfield. |

| ~8.3 - 8.5 | Doublet of doublets (dd) | 1H | H-5 | H-5 is ortho to the electron-withdrawing cyano group at C-8, resulting in a downfield shift. It will be coupled to H-6 and H-7. |

| ~8.1 - 8.3 | Doublet of doublets (dd) | 1H | H-7 | H-7 is ortho to the cyano group and will be shifted downfield, coupled to H-5 and H-6. |

| ~7.8 - 8.0 | Triplet (t) | 1H | H-6 | H-6 is coupled to both H-5 and H-7, appearing as a triplet. Its chemical shift is influenced by the surrounding protons. |

| ~4.5 - 4.7 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the methyl protons. |

| ~1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted based on standard ranges for sp² and sp³ hybridized carbons and the electronic effects of the substituents.[7][8]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 - 166 | C=O (Ester) | Carbonyl carbons appear significantly downfield. This range is typical for esters.[9] |

| ~150 - 152 | C-2 | Carbon adjacent to nitrogen in a heteroaromatic system is highly deshielded. |

| ~148 - 150 | C-4 | Attached to an electronegative chlorine atom, this carbon is shifted downfield. |

| ~146 - 148 | C-8a | A quaternary carbon at the fusion of the two rings. |

| ~135 - 137 | C-5 | Aromatic CH carbon, shifted downfield by the adjacent cyano group. |

| ~130 - 132 | C-7 | Aromatic CH carbon, also influenced by the ortho cyano group. |

| ~128 - 130 | C-6 | Aromatic CH carbon. |

| ~125 - 127 | C-4a | Quaternary carbon at the ring junction. |

| ~122 - 124 | C-3 | Quaternary carbon attached to the ester group. |

| ~116 - 118 | C≡N (Cyano) | The cyano carbon has a characteristic chemical shift in this region. |

| ~110 - 112 | C-8 | Quaternary carbon bearing the cyano group. |

| ~62 - 64 | -OCH₂CH₃ | The methylene carbon is attached to oxygen, causing a downfield shift into this range. |

| ~14 - 15 | -OCH₂CH₃ | The terminal methyl carbon is a typical upfield alkyl signal. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to fragmentation, while Electrospray Ionization (ESI) would show the protonated molecular ion.

Predicted High-Resolution MS (ESI+)

| m/z | Adduct | Formula | Calculated Mass |

| 261.04253 | [M+H]⁺ | C₁₃H₁₀ClN₂O₂⁺ | 261.04255 |

| 283.02447 | [M+Na]⁺ | C₁₃H₉ClN₂NaO₂⁺ | 283.02449 |

Data predicted by PubChem.[10]

Plausible EI Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺˙) at m/z 260/262 (due to ³⁵Cl/³⁷Cl isotopes) would be observed. Key fragmentation steps would involve the loss of the ethyl and ester functionalities.

References

- 1. benthamscience.com [benthamscience.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]

The Synthetic Versatility and Therapeutic Potential of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. From the historic antimalarial drug quinine to modern kinase inhibitors, the quinoline nucleus is a recurring motif in successful pharmaceuticals.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate .

This molecule is not typically an end-product therapeutic but rather a highly versatile intermediate. The presence of three distinct reactive sites—the electrophilic C4-chloro group, the ester at C3, and the cyano group at C8—provides medicinal chemists with a powerful platform for generating diverse libraries of compounds. The 4-chloro position is especially significant as it is primed for nucleophilic substitution, allowing for the introduction of various pharmacophores, most notably anilino groups, which have proven to be crucial for kinase inhibition.[2] This guide will provide an in-depth review of the synthesis, reactivity, and potential applications of this key building block, with a focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClN₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 260.67 g/mol | --INVALID-LINK--[1] |

| CAS Number | 77173-67-2 | --INVALID-LINK--[1] |

| Predicted XLogP3 | 2.8 | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of this compound can be logically approached through a robust and well-documented two-step sequence: the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination to install the reactive handle at the 4-position.

Caption: Synthetic workflow for this compound.

Step 1: Gould-Jacobs Reaction for the Quinoline Core

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold from an aniline and an alkoxymethylenemalonate ester.[3][4] The reaction proceeds via an initial condensation to form an anilidomethylenemalonate, followed by a high-temperature intramolecular cyclization.[3]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate

-

Reactant Preparation: In a suitable round-bottom flask, combine 2-aminobenzonitrile (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Initial Condensation: Heat the mixture at 120-130°C for 1-2 hours. This step can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline starting material. The initial product is the diethyl 2-(((3-cyanophenyl)amino)methylene)malonate intermediate.

-

Thermal Cyclization: The crucial cyclization step requires high temperatures. The intermediate from the previous step is added to a high-boiling point solvent, such as diphenyl ether. The mixture is then heated to reflux (typically 250-260°C).[4] The reaction is maintained at this temperature for 30-60 minutes.

-

Rationale: The high thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring system.[4] Using a high-boiling, inert solvent ensures a consistent and sufficiently high reaction temperature, which can increase cyclization yields to as high as 95%.[4]

-

-

Isolation and Purification: After cooling to room temperature, a non-polar solvent like cyclohexane is added to precipitate the crude product. The solid is collected by filtration, washed thoroughly with the non-polar solvent to remove the diphenyl ether, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of the 4-Hydroxy Intermediate

The 4-hydroxy group of the quinoline intermediate is a tautomer of the 4-oxo form and can be readily converted to a 4-chloro group using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[5][6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), add Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate (1.0 equivalent).

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents) to the flask. The reaction can be run neat or with a high-boiling inert solvent.

-

Reaction Conditions: Heat the mixture to reflux (around 100-110°C) for 2-4 hours.[5] The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Causality: The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, forming a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline.[5] Heating is required to drive the reaction to completion.

-

-

Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood. The acidic solution is then neutralized with a base (e.g., concentrated ammonia solution or sodium bicarbonate) until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Purification can be performed by column chromatography on silica gel or by recrystallization.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary value of this compound lies in its utility as a precursor for potent enzyme inhibitors, particularly targeting protein kinases. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, making it an ideal anchor point for building libraries of 4-anilinoquinolines.

The 4-Anilino-3-cyanoquinoline Pharmacophore

The 4-anilino-3-cyanoquinoline scaffold has been identified as a privileged structure for inhibiting several important protein kinases involved in cancer cell signaling, such as Src, Epidermal Growth Factor Receptor (EGFR), and Mitogen-Activated Protein Kinase Kinase (MEK).[2][7][8]

-

Src Kinase: Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, survival, and angiogenesis.[2] Its overexpression or hyperactivity is strongly associated with tumor malignancy and poor prognosis in various cancers.[2]

-

Mechanism of Inhibition: 4-anilinoquinolines act as ATP-competitive inhibitors. The quinoline nitrogen typically forms a key hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket, while the anilino moiety extends into a hydrophobic pocket, providing both potency and selectivity.[9] The 3-cyano group has been shown to enhance inhibitory activity compared to analogues without it.[10]

Caption: Key pharmacophoric elements of 4-anilino-3-cyanoquinoline inhibitors.

Structure-Activity Relationship (SAR) Insights

By utilizing this compound as a starting material, researchers can systematically explore the structure-activity relationships of 4-anilinoquinoline derivatives. The following table summarizes the Src kinase inhibitory activity of several 4-anilino-3-cyanoquinoline analogues, demonstrating the impact of substitutions on the anilino ring.

| Compound | R (Anilino Substitution) | Src IC₅₀ (nM) | Reference |

| 1 | 3,4-dichloro | 13 | --INVALID-LINK--[2] |

| 2 | 3-chloro, 4-fluoro | 17 | --INVALID-LINK--[2] |

| 3 | 3-bromo | 20 | --INVALID-LINK--[2] |

| 4 | 3-chloro | 30 | --INVALID-LINK--[2] |

| 5 | H (unsubstituted) | 120 | --INVALID-LINK--[2] |

These data clearly indicate that small, lipophilic groups at the 3- and 4-positions of the anilino ring are favorable for potent Src inhibition. The 8-cyano group on the quinoline core, provided by the starting material, can further modulate activity and physicochemical properties.

Mechanism of Action: Inhibition of the Src Signaling Pathway

Inhibitors derived from this scaffold can effectively block the catalytic activity of Src kinase. This prevents the phosphorylation of downstream substrates, thereby disrupting multiple oncogenic signaling cascades. The diagram below illustrates the central role of Src and how its inhibition can impact key cellular processes like proliferation, survival, and migration.

Caption: Simplified Src kinase signaling pathway and point of inhibition.[11][12][13]

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate that provides a direct and efficient entry point to the 4-anilino-3-cyanoquinoline class of kinase inhibitors. The synthetic route, employing the Gould-Jacobs reaction and subsequent chlorination, is robust and scalable. The resulting scaffold is pre-functionalized for derivatization, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. Given the established importance of kinases like Src in oncology, this building block represents a significant tool for researchers and drug development professionals aiming to create the next generation of targeted therapies. Future work will likely focus on leveraging this scaffold to develop inhibitors with improved selectivity profiles and to explore its utility against other emerging kinase targets.

References

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

From Coal Tar to Clinic: An In-depth Technical Guide on the Discovery and History of Quinoline-3-Carboxylate Compounds

Abstract: The quinoline ring system, a heterocyclic scaffold composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its journey from a simple isolate of coal tar to a privileged structure in modern drug discovery is a testament to over a century of chemical innovation. This guide focuses specifically on the quinoline-3-carboxylate subclass, tracing its historical origins from the development of foundational synthetic reactions to its emergence as a versatile pharmacophore. We will explore the key synthetic milestones that enabled access to this scaffold, detail the evolution of its biological applications from antimicrobial to potent anticancer agents, and provide field-proven insights into the experimental methodologies that underpin its development. This document serves as a technical resource for researchers, scientists, and drug development professionals, bridging the gap between historical discovery and contemporary application.

Part 1: The Quinoline Core - A 19th Century Foundation

The story of quinoline-3-carboxylates begins with the discovery of their parent scaffold, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (white oil).[1] Shortly after, in 1842, Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine with a strong base, calling it "Chinoilin."[1] It was later confirmed by August Hoffmann that these two substances were, in fact, identical.[1]

The structural elucidation of quinoline as a fused benzene and pyridine ring system provided a critical framework for chemists.[2] This knowledge sparked a wave of innovation aimed at synthetically producing the quinoline core, liberating its study from the reliance on coal tar isolation. Several classical "name reactions" from this era remain fundamental.

-

Skraup Synthesis (1880): One of the earliest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, provided a direct, albeit vigorous, route to the basic quinoline ring.[2][3]

-

Friedländer Synthesis (1882): Paul Friedländer developed a more versatile method involving the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[4][5][6] This reaction's modularity was a significant advance, as it allowed for the direct introduction of substituents onto the newly formed pyridine ring.

These foundational syntheses were crucial, as they provided the chemical tools necessary to construct the basic quinoline architecture, paving the way for the later development of more complex derivatives like the quinoline-3-carboxylates.

Part 2: Emergence of the 3-Carboxylate Moiety

While early syntheses focused on the parent quinoline, the strategic placement of a carboxylic acid group, particularly at the 3-position, was a critical step toward creating molecules with tunable physicochemical properties and specific biological interactions. The electron-withdrawing nature of the carboxylate group significantly influences the electronic distribution of the ring system, and its ability to act as a hydrogen bond donor and acceptor makes it a key feature for molecular recognition by biological targets.

The Gould-Jacobs Reaction: A Landmark Synthesis

A pivotal moment in the history of quinoline-3-carboxylates was the development of the Gould-Jacobs reaction in 1939.[7][8] This method provided a direct and reliable pathway to 4-hydroxyquinoline-3-carboxylate esters. The reaction proceeds in two main stages:

-

Condensation: An aniline reacts with an ethyl ethoxymethylenemalonate (or similar malonic ester derivative), substituting the ethoxy group to form an anilidomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated to high temperatures (typically >200°C), triggering an intramolecular 6-electron cyclization to form the 4-hydroxyquinoline-3-carboxylate product.[9][10]

The significance of this reaction cannot be overstated; it made the quinoline-3-carboxylate scaffold readily accessible for the first time, opening the door for systematic investigation into its chemical and biological properties. Subsequent hydrolysis of the ester provides the corresponding carboxylic acid.

Detailed Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is a representative example based on the principles of the Gould-Jacobs reaction.[7][10]

Trustworthiness: This protocol is self-validating. The successful formation of the intermediate can be monitored by TLC. The final product's identity and purity are confirmed through melting point analysis and spectroscopy, ensuring the transformation has proceeded as expected.

Materials:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.1 eq)

-

Diphenyl ether (solvent)

-

Ethanol

-

Hexanes or petroleum ether

Procedure:

-

Step 1: Condensation. In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of aniline. During this step, ethanol is evolved as a byproduct.

-

Step 2: Cyclization. To the flask containing the crude intermediate, add diphenyl ether to serve as a high-boiling solvent. Heat the mixture to reflux (approx. 250-260°C) using a heating mantle. Maintain reflux for 15-30 minutes. The high temperature is critical for the intramolecular cyclization to occur.

-

Step 3: Isolation and Purification. Allow the reaction mixture to cool to below 100°C. Add hexanes or petroleum ether to precipitate the product. The crude solid is then collected by vacuum filtration.

-

Step 4: Recrystallization. Wash the collected solid with hexanes and then with ethanol to remove residual diphenyl ether and unreacted starting materials. Recrystallize the solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield the pure ethyl 4-hydroxyquinoline-3-carboxylate as a crystalline solid.

-

Step 5: Characterization. Confirm the identity of the product by determining its melting point and analyzing it via spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 3: From Scaffold to Function - The Rise of Biologically Active Quinoline-3-Carboxylates

With reliable synthetic routes established, researchers began to explore the biological potential of the quinoline-3-carboxylate scaffold. This exploration has unveiled a remarkable diversity of pharmacological activities, transforming these compounds from chemical curiosities into promising leads for drug development.

Antiproliferative and Anticancer Activity

A major focus of modern research on quinoline-3-carboxylates is their potential as anticancer agents.[11] Numerous studies have demonstrated that derivatives of this scaffold can exhibit potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) through intrinsic pathways.[11]

The general workflow for discovering and evaluating these antiproliferative agents follows a well-defined pipeline, starting from synthesis and culminating in the identification of a lead compound.

Research has shown that strategic modifications to the quinoline core can enhance potency and selectivity. For instance, converting the 3-carboxylate ester to a carboxylic acid can alter the compound's pKa, potentially increasing its accumulation in the acidic tumor microenvironment and thereby enhancing its selective toxicity towards cancer cells over healthy cells.[12]

Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylate Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |

| 4k | K562 (Leukemia) | 0.28 | 2,4-disubstituted quinoline-3-carboxylate | [11] |

| 4m | K562 (Leukemia) | 0.28 | 2,4-disubstituted quinoline-3-carboxylate | [11] |

| 4m | MCF-7 (Breast Cancer) | 0.33 | 2,4-disubstituted quinoline-3-carboxylate | [11] |

| 4n | MCF-7 (Breast Cancer) | 0.33 | 2,4-disubstituted quinoline-3-carboxylate | [11] |

| 2f | MCF-7 / K562 | Potent & Selective | 2,4-disubstituted quinoline-3-carboxylic acid | [12] |

| 2l | MCF-7 / K562 | Potent & Selective | 2,4-disubstituted quinoline-3-carboxylic acid | [12] |

Enzyme Inhibition and Other Activities

Beyond cancer, the quinoline-3-carboxylate scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors.

-

Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth and proliferation and a target for cancer therapy. Studies have identified compounds with IC₅₀ values in the sub-micromolar to low micromolar range.[13]

-

Antimicrobial Agents: Building on the long history of quinolines as antimalarial and antibacterial drugs, certain quinoline-3-carboxylic acids have been synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains.[14][15]

The diverse biological activities highlight the scaffold's utility as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, distinct biological targets through systematic and rational chemical modification.

Conclusion

The journey of quinoline-3-carboxylate compounds from their conceptual origins in the 19th-century discovery of quinoline to their current status as promising therapeutic agents is a compelling narrative of scientific progress. Foundational synthetic achievements, most notably the Gould-Jacobs reaction, were instrumental in unlocking the potential of this scaffold. They provided the necessary tools for chemists to build and diversify these molecules, enabling a deep exploration of their biological activities. Today, the quinoline-3-carboxylate core continues to be a fertile ground for drug discovery, with ongoing research yielding potent candidates for anticancer, anti-inflammatory, and anti-infective therapies. This enduring legacy underscores the power of fundamental synthetic chemistry to drive advancements in medicine and human health.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organicreactions.org [organicreactions.org]

- 7. ablelab.eu [ablelab.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Ascendant Therapeutic Potential of Cyano-Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold and the Strategic Imperative of the Cyano Group

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Its inherent planarity and ability to intercalate with biomacromolecules, coupled with the versatility for substitution at various positions, have rendered it a privileged scaffold in drug design. The strategic incorporation of a cyano (-C≡N) group onto the quinoline framework has emerged as a particularly fruitful avenue of investigation, yielding compounds with potent and often highly specific biological activities. This technical guide provides an in-depth exploration of the burgeoning field of cyano-substituted quinolines, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological potential—with a particular focus on anticancer, antimicrobial, and antiviral activities—mechanisms of action, and the experimental methodologies crucial for their evaluation.

I. Synthetic Strategies: Accessing the Cyano-Quinoline Core

The biological evaluation of any novel compound class is predicated on robust and efficient synthetic methodologies. The synthesis of cyano-substituted quinolines can be broadly approached through two main strategies: the construction of the quinoline ring system with a pre-existing cyano-functionalized precursor, or the introduction of the cyano group onto a pre-formed quinoline scaffold.

A prevalent method for the latter involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with a cyanide salt. For instance, brominated quinolines can be converted to their corresponding cyano derivatives via reactions with copper(I) cyanide (CuCN).

A generalized workflow for the synthesis and biological evaluation of cyano-substituted quinolines is depicted below:

Figure 1: A generalized workflow for the synthesis and biological evaluation of cyano-substituted quinolines.

II. The Anticancer Potential of Cyano-Substituted Quinolines: A Multi-pronged Attack on Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Cyano-substituted quinolines have demonstrated significant promise in this arena, exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation.

A. Inhibition of Key Oncogenic Kinases

A primary mechanism through which cyano-substituted quinolines exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell growth, differentiation, and survival.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several cyano-substituted quinolines have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. The cyano group often plays a crucial role in binding to the ATP-binding site of the kinase domain.

-

Src Kinase Inhibition: Src is a non-receptor tyrosine kinase involved in cell proliferation, survival, and motility. Certain 4-anilino-3-cyanobenzo[g]quinolines have shown potent Src kinase inhibitory activity.

B. Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Some cyano-substituted pyrrolo[1,2-a]quinolines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

C. Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Certain quinoline derivatives can act as topoisomerase inhibitors, leading to DNA damage and cell death.

The interconnectedness of these mechanisms highlights the potential for cyano-substituted quinolines to overcome resistance to single-target agents.

Figure 2: Key anticancer mechanisms of action for cyano-substituted quinolines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected cyano-substituted quinoline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | Breast (MCF7) | 29.8 | [1] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | Leukemia (HL-60) | 19.88 | [1] |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | Breast (T47D) | 0.016 | [5] |

| Pyridin-2-one substituted quinoline (Compound 4c) | Non-small cell lung (HOP-92) | 2.37 | [3] |